Jaeschkeanadiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

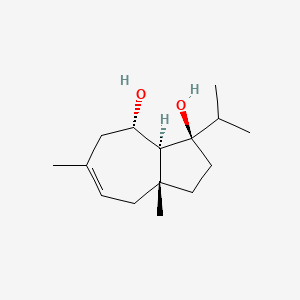

Jaeschkeanadiol is a sesquiterpenoid compound with the molecular formula C15H26O2. It is a naturally occurring compound found in certain plant species, particularly within the genus Ferula. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Jaeschkeanadiol can be synthesized through the extraction and purification of organic root extracts from plants such as Ferula vesceritensis. The process involves extensive fractionation and purification techniques, including chromatography and spectroscopic analysis .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale extraction of plant material followed by purification processes to isolate the compound. The use of advanced chromatographic techniques ensures the purity and yield of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Jaeschkeanadiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemical Properties and Structure

Jaeschkeanadiol is characterized by the molecular formula C15H26O2 and a molecular weight of approximately 238.3657 g/mol . Its structural variants, such as this compound p-hydroxybenzoate and this compound benzoate, exhibit distinct biological activities that contribute to its therapeutic potential .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various pathogens. Research indicates that extracts containing this compound exhibit inhibitory effects on bacteria including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. For instance:

- A study evaluated the antibacterial activity of organic extracts from Ferula hermonis, isolating this compound p-hydroxybenzoate, which showed effective inhibition against multiple bacterial strains with minimal inhibitory concentrations (MIC) ranging from 64 to 128 μg/mL .

- Molecular docking studies suggest that this compound derivatives may act as protease inhibitors, showing potential in combating antibiotic-resistant bacteria by targeting specific bacterial enzymes .

Anticancer Potential

The cytotoxic effects of this compound have been explored in various cancer cell lines. Notable findings include:

- The compound's ability to induce apoptosis in human pancreatic cancer cells (MiaPaCa-2) and breast cancer cells (MCF-7), with studies reporting a significant reduction in cell viability at specific concentrations .

- In vitro assays have shown that this compound p-hydroxybenzoate can effectively inhibit the proliferation of multidrug-resistant leukemia cells, suggesting its potential as a therapeutic agent against resistant cancer types .

Traditional Medicine Applications

In traditional medicine, extracts from Ferula species containing this compound have been used for centuries to treat various ailments. The ethnopharmacological uses include:

- Treatment of respiratory issues, digestive disorders, and skin infections .

- Use as an aphrodisiac and for managing erectile dysfunction in certain cultures .

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

The mechanism of action of Jaeschkeanadiol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For instance, this compound has been shown to inhibit viral replication by targeting viral proteases and RNA-dependent RNA polymerase .

Comparaison Avec Des Composés Similaires

Jaeschkeanadiol is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:

Ferutinin: Another sesquiterpenoid with antimicrobial properties.

Teferidin: Known for its antifungal activity.

Teferin: Exhibits antiviral properties.

These compounds share structural similarities with this compound but differ in their specific biological activities and applications.

Propriétés

IUPAC Name |

(1R,3aR,8S,8aS)-3a,6-dimethyl-1-propan-2-yl-2,3,4,7,8,8a-hexahydroazulene-1,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10(2)15(17)8-7-14(4)6-5-11(3)9-12(16)13(14)15/h5,10,12-13,16-17H,6-9H2,1-4H3/t12-,13+,14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAPQGLGNKUSLY-LJISPDSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2(CCC(C2C(C1)O)(C(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)O)(C(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.